molecular formula C22H22F2N4O3 B2535092 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775544-13-2

3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2535092
CAS No.: 1775544-13-2
M. Wt: 428.44
InChI Key: CPZGCUZGZOMBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2,5-Difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical research reagent designed for scientific investigation. This compound belongs to a class of structures that have shown significant relevance in medicinal chemistry research, particularly as a scaffold for developing enzyme inhibitors . Its molecular architecture integrates a piperidine core functionalized with a 2,5-difluorobenzoyl group and a 4-methoxyphenylmethyl-dihydrotriazolone moiety, creating a complex structure with potential for diverse biological interactions. Researchers utilize this compound primarily in the exploration and development of novel therapeutic agents, with historical data on analogous structures indicating promise in antiviral contexts . Compounds within this structural family have demonstrated potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a valuable class of agents for antiviral research . The presence of the fluorine atoms on the benzoyl ring is a critical design feature, often employed to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The 4-methoxyphenyl group further contributes to the compound's overall lipophilicity and conformational profile. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O3/c1-31-17-5-2-14(3-6-17)13-28-20(25-26-22(28)30)15-8-10-27(11-9-15)21(29)18-12-16(23)4-7-19(18)24/h2-7,12,15H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZGCUZGZOMBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step usually involves the coupling of the piperidine and triazole intermediates under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of triazole compounds exhibit significant activity against various bacterial strains. For instance, a study demonstrated that triazole-containing compounds showed promising results against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anticancer Properties

The compound's structure suggests it may interact with biological targets involved in cancer proliferation. In silico studies have indicated that triazole derivatives can inhibit specific cancer cell lines. For example, compounds with similar scaffolds have been evaluated for their anticancer activity through MTT assays and other cytotoxicity tests .

Neuropharmacological Effects

Given the presence of the piperidine group, this compound may exhibit neuropharmacological effects. Piperidine derivatives are often investigated for their potential in treating neurological disorders such as schizophrenia and depression. The interaction of the compound with neurotransmitter receptors could be a promising area for further research .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Mycobacterium tuberculosis strains .
Study 2Anticancer PotentialShowed cytotoxic effects on cancer cell lines; further investigation needed .
Study 3Neuropharmacological EffectsSuggested interactions with neurotransmitter systems; requires more detailed studies .

Mechanism of Action

The mechanism of action of 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related derivatives:

Compound Name / CAS No. Molecular Formula Key Substituents Molecular Weight Applications / Notes
Target Compound C₂₂H₂₀F₂N₄O₃ 2,5-Difluorobenzoyl, 4-methoxybenzyl ~442.4* Hypothesized use in CNS or metabolic disorders due to piperidine-triazolone scaffold
5-{1-[(2-Chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-... (CAS 1775559-69-7) C₂₃H₂₅ClN₄O₃ 2-Chlorophenylacetyl, 4-methoxybenzyl 440.9 Potential kinase inhibitor; chlorine enhances hydrophobicity vs. fluorine
Carfentrazone-ethyl intermediate C₁₁H₈ClF₂N₃O₂ 4-Chloro-2-fluorophenyl, difluoromethyl ~287.7 Herbicidal activity; high-yield synthesis (75.7%) via fluorination
534607-75-5 C₂₅H₂₇N₅O₂ Dimethylaminobenzoyl, piperazine ~453.5 Electron-donating dimethylamino group may reduce metabolic clearance

*Estimated based on formula.

Key Findings from Comparative Analysis

Methoxy vs. Methyl Substituents: The 4-methoxybenzyl group enhances aqueous solubility relative to non-polar methyl substituents (e.g., in CAS 69707-19-3 ), critical for oral bioavailability.

Replacement of the triazolone ring with tetrazoles (e.g., compounds in ) reduces ring strain but may compromise hydrogen-bonding capacity.

Synthetic Feasibility :

  • The target compound’s synthesis likely employs piperidine functionalization and triazolone cyclization , akin to methods for carfentrazone-ethyl intermediates (75.7% yield via fluorination ). Challenges include regioselective difluorobenzoylation.

QSAR Insights: Van der Waals descriptors (e.g., molecular volume) and electronic parameters (e.g., Hammett σ values) differentiate the target compound from analogues.

Biological Activity

The compound 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1775561-05-1) is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F2N4O3C_{22}H_{22}F_2N_4O_3 with a molecular weight of 428.44 g/mol. The structure features a piperidine ring and a triazole moiety, which are significant in enhancing biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the piperidine and triazole rings is often linked to enhanced interactions with microbial cell membranes, leading to increased permeability and cell death.
  • Antitumor Effects : Research indicates that triazole derivatives can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines are under investigation.
  • Neuropharmacological Effects : The piperidine structure is known for its role in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Pharmacological Profile

The pharmacological profile includes:

  • Antibacterial Activity : Preliminary tests indicate effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Similar compounds have shown efficacy against fungal pathogens.
  • Cytotoxicity : Evaluations in vitro suggest that the compound may exhibit cytotoxic effects on specific cancer cell lines.

Antimicrobial Studies

In a study examining the antimicrobial properties of various piperidine derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as an alternative treatment option .

Antitumor Activity

A recent investigation into the antitumor properties revealed that the compound could induce apoptosis in human cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, confirming apoptotic activity .

Neuropharmacological Evaluation

In neuropharmacological studies, the compound demonstrated the ability to enhance dopaminergic signaling in rodent models. Behavioral assays indicated improvements in motor function and cognitive performance, supporting its potential use in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
Effective against E. coli
AntitumorInduces apoptosis in cancer cells
NeuropharmacologicalEnhances dopaminergic signaling

Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in DMSO
StabilityStable under acidic conditions
Half-lifeTo be determined

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one?

  • The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of a piperidine derivative (e.g., N-alkylation or acylation to introduce the 2,5-difluorobenzoyl group) .
  • Step 2 : Coupling with a 4-methoxyphenylmethyl-triazolone intermediate via nucleophilic substitution or condensation .
  • Critical Conditions : Use of polar aprotic solvents (e.g., dimethylformamide) and catalysts like cesium carbonate for efficient coupling .
    • Purification often requires recrystallization (ethanol/DMF mixtures) or column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and substituent positions, especially distinguishing between diastereomers in the triazolone ring .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (MS) : For molecular weight confirmation and detection of by-products .

Q. What are the common intermediates in its synthesis?

  • Piperidine-4-yl intermediates : Functionalized with fluorinated benzoyl groups (e.g., 2,5-difluorobenzoyl-piperidine) .
  • Triazolone precursors : 4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives .
  • Key Coupling Agents : Ethyl chloroformate or carbodiimides for amide bond formation .

Q. How does the compound’s structure influence its stability?

  • The piperidine ring enhances conformational rigidity, while the triazolone moiety is prone to hydrolysis under acidic/basic conditions. Stability studies should use buffered solutions (pH 6–8) and inert atmospheres .
  • Fluorine substituents : Improve metabolic stability but may introduce steric hindrance in further functionalization .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : Dimethylformamide (DMF) for high-temperature reactions, ethanol for recrystallization .
  • Catalysts : Cesium carbonate for SN2 reactions, palladium catalysts for cross-coupling (if applicable) .

Advanced Research Questions

Q. How can low yields in the acylation step be resolved?

  • Optimization Strategies :

  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
  • Solvent Switch : Replace DMF with acetonitrile to reduce polarity-driven side reactions .
  • Catalyst Screening : Test alternatives like potassium carbonate or DBU for improved selectivity .

Q. How to address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Orthogonal Validation :

  • Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Use X-ray crystallography (if crystalline) to confirm stereochemistry and substituent orientation .
    • By-Product Analysis : Employ LC-MS to identify degradation products or incomplete intermediates .

Q. What experimental designs are suitable for evaluating its biological activity?

  • In Vitro Assays :

  • Enzyme inhibition studies (e.g., kinase or protease targets) with IC50 determination .
  • Cell viability assays (MTT or ATP-based) using cancer/primary cell lines .
    • In Vivo Models : Rodent pharmacokinetics (PK) studies to assess bioavailability and metabolite profiling .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Process Chemistry Considerations :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale use .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Molecular Docking : Identify potential binding pockets using homology models (e.g., kinase domains) .
  • DFT Calculations : Analyze electronic effects of fluorine and methoxy substituents on reactivity .
  • MD Simulations : Study conformational flexibility of the piperidine-triazolone scaffold in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.